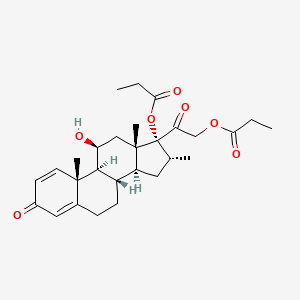
Dechloroalclometasone dipropionate
説明
Dechloroalclometasone dipropionate is a synthetic glucocorticoid steroid for topical use in dermatology as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . It is used to relieve the symptoms of corticosteroid-responsive dermatoses .
Molecular Structure Analysis
The crystal structures of two forms of alclometasone dipropionate have been solved and refined using a single synchrotron X-ray powder diffraction pattern and optimized using density functional techniques . Both forms crystallize in the space group P 2 1 2 1 2 1 with Z = 4 .Physical And Chemical Properties Analysis
The unique properties of Dechloroalclometasone dipropionate result from the presence of a chlorine atom in position 7α of the molecule . This increases the potency of its effect without increasing the incidence of local and systemic adverse effects .科学的研究の応用
Dermatology
Application Summary
Dechloroalclometasone dipropionate is primarily used in dermatology as a potent topical corticosteroid. It’s applied to treat various inflammatory skin conditions, such as eczema and psoriasis.
Methods of Application
The compound is formulated into creams or ointments and applied thinly over the affected skin areas. The frequency and duration of application depend on the severity of the condition .
Results and Outcomes
Clinical trials have shown significant reduction in inflammation and pruritus with minimal side effects when used as directed. The efficacy is often measured through patient-reported outcomes and reduction in lesion size .
Immunology
Application Summary
In immunology, Dechloroalclometasone dipropionate’s immunosuppressive properties are explored for potential use in autoimmune diseases, where it may help reduce the immune system’s harmful activity against the body’s own cells .
Methods of Application
It’s investigated in clinical settings, administered topically or systemically, depending on the nature of the autoimmune condition .
Results and Outcomes
Studies suggest a decrease in autoantibody production and symptomatic relief in conditions like lupus erythematosus, although more research is needed to confirm long-term benefits and safety .
Respiratory Diseases
Application Summary
The anti-inflammatory effects of Dechloroalclometasone dipropionate are researched for treating respiratory conditions like asthma and COPD, aiming to reduce airway inflammation .
Methods of Application
The compound could be included in inhaler formulations for direct delivery to the lungs. Dosage and administration would be carefully controlled in clinical trials .
Results and Outcomes
Preliminary results indicate potential improvement in lung function and reduction in exacerbation frequency, but further studies are required to establish definitive efficacy and optimal dosing .
Pharmacology
Application Summary
Pharmacologically, Dechloroalclometasone dipropionate is studied for its binding affinity and agonistic activity at glucocorticoid receptors, influencing its therapeutic profile and side effects .
Methods of Application
In vitro assays and animal models are used to assess its pharmacodynamics and pharmacokinetics, providing insights into absorption, distribution, metabolism, and excretion .
Results and Outcomes
Data reveal a favorable balance between efficacy and side effects, with a low systemic absorption rate when applied topically, suggesting a reduced risk of systemic corticosteroid-related adverse events .
Biochemistry
Application Summary
Biochemically, Dechloroalclometasone dipropionate is analyzed for its interaction with cellular pathways, such as the inhibition of phospholipase A2, which plays a role in the inflammatory response .
Methods of Application
Biochemical assays are conducted to understand its mechanism of action at the molecular level, including its effect on gene expression related to inflammation .
Results and Outcomes
Findings support its role in downregulating pro-inflammatory mediators, contributing to its anti-inflammatory properties .
Clinical Biochemistry
Application Summary
In clinical biochemistry, the focus is on the development of assays to monitor Dechloroalclometasone dipropionate levels in biological fluids, aiding in therapeutic drug monitoring and ensuring patient safety .
Methods of Application
Advanced analytical techniques like high-performance liquid chromatography (HPLC) are utilized to quantify the compound in plasma or serum .
Results and Outcomes
Such assays facilitate the optimization of dosing regimens and monitoring for potential systemic absorption, especially in long-term use scenarios .
This analysis provides a detailed overview of the diverse applications of Dechloroalclometasone dipropionate across different scientific fields, highlighting its potential benefits and the need for ongoing research to fully understand its capabilities and limitations.
Allergic Reactions
Application Summary
Dechloroalclometasone dipropionate is used to treat allergic reactions manifesting on the skin, such as contact dermatitis or insect bites, where it helps to alleviate itching and swelling .
Methods of Application
The medication is applied topically to the affected area, usually twice daily, until the symptoms subside. The area should be clean and dry before application .
Results and Outcomes
Patients typically report a significant reduction in itching and inflammation after treatment. The effectiveness is often evaluated through symptom relief and the absence of adverse reactions .
Pediatric Dermatology
Application Summary
In pediatric dermatology, Dechloroalclometasone dipropionate is used with caution to manage skin conditions like eczema in children, due to its milder formulation compared to other corticosteroids .
Methods of Application
It’s applied in a thin layer, carefully avoiding areas with open wounds or infections. Treatment duration is kept as short as possible to minimize potential side effects .
Results and Outcomes
Clinical observations indicate improvements in skin condition with minimal systemic absorption, making it a safer option for short-term use in children .
Geriatric Skin Conditions
Application Summary
For the elderly, Dechloroalclometasone dipropionate provides relief from skin conditions that are common with aging, such as senile pruritus or xerosis .
Methods of Application
The cream or ointment is applied sparingly to the affected areas, taking care to monitor the skin’s response due to the increased sensitivity in older adults .
Results and Outcomes
Studies show that it effectively reduces symptoms with a low incidence of side effects, which is crucial for the geriatric population .
Actinic Dermatitis
Methods of Application
The affected skin is treated with the topical steroid soon after exposure to mitigate the inflammatory response .
Results and Outcomes
Treatment leads to a decrease in erythema and prevents the development of more severe skin damage .
Inflammatory Bowel Disease
Application Summary
Exploratory research is being conducted on the use of Dechloroalclometasone dipropionate in treating inflammatory bowel disease (IBD) due to its anti-inflammatory properties .
Methods of Application
While not traditionally used for IBD, potential methods include topical application within the gastrointestinal tract via specially designed delivery systems .
Results and Outcomes
Early studies suggest a reduction in gastrointestinal inflammation, but further research is needed to establish efficacy and safety profiles .
Veterinary Medicine
Application Summary
Dechloroalclometasone dipropionate is also explored in veterinary medicine to treat dermatological conditions in animals, similar to its use in humans .
Methods of Application
The compound is formulated into veterinary-specific topical treatments and applied according to the animal’s size and the severity of the condition .
Results and Outcomes
Veterinary reports indicate positive outcomes in reducing dermatitis and other skin conditions in pets, with careful monitoring for any adverse effects .
These additional applications showcase the versatility of Dechloroalclometasone dipropionate in treating a variety of conditions beyond its primary use in dermatology.
Ophthalmology
Application Summary
In ophthalmology, Dechloroalclometasone dipropionate is being investigated for its potential to reduce ocular inflammation in conditions such as uveitis and allergic conjunctivitis .
Methods of Application
The compound may be formulated into eye drops or ointments. The concentration and dosing would be carefully determined to avoid any potential side effects on the sensitive ocular tissues .
Results and Outcomes
Preliminary studies show promise in reducing ocular inflammation and discomfort, but further research is needed to establish safety and efficacy for long-term use .
Rheumatology
Application Summary
Dechloroalclometasone dipropionate is being studied for its effectiveness in managing symptoms of rheumatic diseases, such as rheumatoid arthritis, by reducing joint inflammation and pain .
Methods of Application
It could be applied topically to affected joints or formulated for systemic administration, depending on the specific rheumatic condition .
Results and Outcomes
Early clinical trials indicate a reduction in joint swelling and pain, suggesting potential as an adjunct therapy for rheumatic diseases .
Oncology
Application Summary
Research in oncology is examining the use of Dechloroalclometasone dipropionate to alleviate cutaneous side effects associated with chemotherapy and radiation therapy .
Methods of Application
Topical application on affected skin areas is the primary method being tested to provide relief from chemotherapy-induced dermatitis and radiation burns .
Results and Outcomes
Studies report a decrease in skin irritation and improved healing of radiation-induced skin injuries, enhancing patient comfort during cancer treatment .
Endocrinology
Application Summary
In endocrinology, Dechloroalclometasone dipropionate’s role in influencing cortisol levels is being explored, particularly in the context of adrenal insufficiency and Cushing’s syndrome .
Methods of Application
The application methods are under investigation, potentially involving topical or systemic administration to modulate cortisol production .
Results and Outcomes
The research aims to balance cortisol levels in affected patients, though this application is still in the early stages of development .
Wound Healing
Application Summary
Dechloroalclometasone dipropionate is being evaluated for its potential to promote wound healing, especially in cases of chronic wounds and ulcers .
Methods of Application
The compound may be included in dressings or creams applied directly to the wound site, with formulations tailored to support the healing process .
Results and Outcomes
Initial findings suggest improved wound closure rates and reduced inflammation, but more research is necessary to confirm these benefits .
Cosmetology
Application Summary
In cosmetology, Dechloroalclometasone dipropionate is being considered for its anti-inflammatory properties to treat various skin conditions like acne and rosacea .
Methods of Application
It could be incorporated into topical skincare products, with careful consideration of concentration to minimize the risk of skin atrophy or other side effects .
Results and Outcomes
Clinical trials are ongoing to determine its effectiveness in improving skin appearance and reducing symptoms of inflammatory skin disorders .
Safety And Hazards
Topical steroid medicine like Dechloroalclometasone dipropionate can be absorbed through the skin, which may cause steroid side effects throughout the body . It is advised to stop using Dechloroalclometasone dipropionate and seek medical attention if any adverse effects are experienced .
Relevant Papers Several papers were found during the search. One paper discusses the efficacy and safety of Beclomethasone Dipropionate in the treatment of Ulcerative Colitis . Another paper discusses the usefulness of oral Beclomethasone Dipropionate in the treatment of active Ulcerative Colitis . These papers provide valuable insights into the use of Dechloroalclometasone dipropionate in medical treatments.
特性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25-,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBDTSZFGVHTSP-FSFJKGNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222140 | |
| Record name | Dechloroalclometasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dechloroalclometasone dipropionate | |
CAS RN |
71868-53-6 | |
| Record name | Dechloroalclometasone dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dechloroalclometasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECHLOROALCLOMETASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EE90N4Z0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



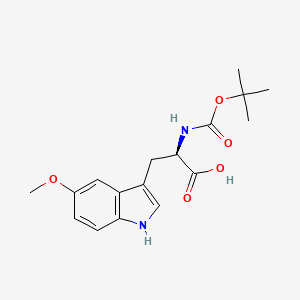
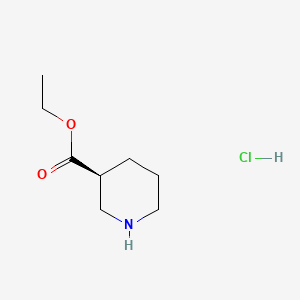
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-](/img/no-structure.png)
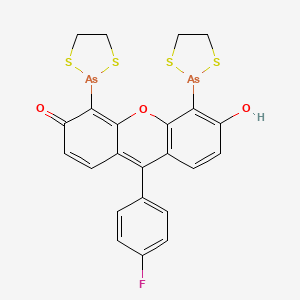
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)
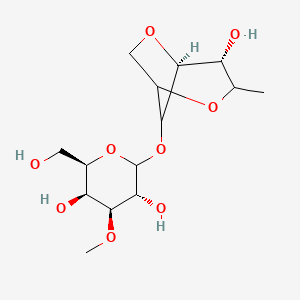
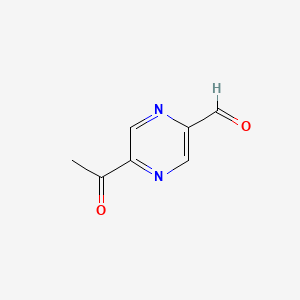
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)
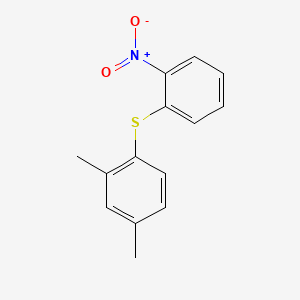
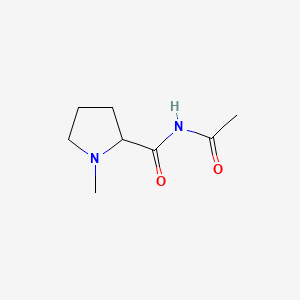
![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)